molecular formula C8H14ClN B6224417 4-(prop-1-yn-1-yl)piperidine hydrochloride CAS No. 2763755-17-3

4-(prop-1-yn-1-yl)piperidine hydrochloride

Cat. No.: B6224417
CAS No.: 2763755-17-3
M. Wt: 159.7
Attention: For research use only. Not for human or veterinary use.
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Description

4-(prop-1-yn-1-yl)piperidine hydrochloride is a chemical compound with the molecular formula C8H14ClN. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a propynyl group attached to the nitrogen atom of the piperidine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(prop-1-yn-1-yl)piperidine hydrochloride typically involves the alkylation of piperidine with a propynyl halide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(prop-1-yn-1-yl)piperidine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(prop-1-yn-1-yl)piperidine hydrochloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(prop-1-yn-1-yl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The propynyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This compound can also participate in various signaling pathways, affecting cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(prop-1-yn-1-yl)piperidine hydrochloride is unique due to the specific position of the triple bond in the propynyl group, which can influence its reactivity and interaction with molecular targets. This structural feature can lead to different biological activities and applications compared to its analogs .

Properties

CAS No.

2763755-17-3

Molecular Formula

C8H14ClN

Molecular Weight

159.7

Purity

95

Origin of Product

United States

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